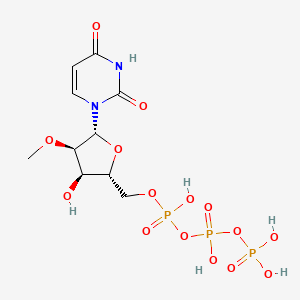

2'-o-Methyluridine-5'-triphosphate

Description

Contextualizing 2'-O-Methyluridine-5'-triphosphate as a Modified Ribonucleoside Triphosphate

This compound is a derivative of the standard ribonucleoside triphosphate, uridine (B1682114) triphosphate (UTP). apexbt.com The defining feature of 2'-OMe-UTP is the presence of a methyl group (-CH3) attached to the 2'-hydroxyl (-OH) group of the ribose sugar. apexbt.comnih.gov This seemingly minor alteration has profound effects on the chemical and biological properties of the RNA into which it is incorporated.

The 2'-O-methylation modification is one of the most common modifications found in the natural world of RNA. nih.gov It can occur on any of the four standard nucleotides. nih.gov This modification is not merely a random occurrence; it is a highly regulated process with significant functional implications. The addition of the methyl group enhances the hydrophobicity of the RNA molecule and provides protection against degradation by nucleases. nih.gov Furthermore, it stabilizes the helical structure of RNA and can influence its interactions with proteins and other RNA molecules. nih.gov

| Property | Description | Source |

| Chemical Formula | C10H17N2O15P3 (free acid) | trilinkbiotech.com |

| Molecular Weight | 498.10 g/mole (free acid) | trilinkbiotech.com |

| Modification | Methyl group at the 2'-hydroxyl of the ribose | apexbt.comnih.gov |

| Base | Uridine | trilinkbiotech.com |

| Phosphate (B84403) Group | 5'-Triphosphate | trilinkbiotech.com |

Overview of its Significance in RNA Biology and Biotechnology Research

The unique characteristics of 2'-O-methylation translate into significant applications in both understanding fundamental RNA biology and developing novel biotechnologies.

In the realm of RNA biology , the study of 2'-O-methylated RNA provides insights into crucial cellular processes. This modification is abundant in non-coding RNAs such as ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), as well as in the 5' cap of messenger RNAs (mRNAs) in higher eukaryotes. nih.gov The presence of 2'-O-methylation influences RNA stability, folding, and interactions with other molecules, thereby impacting processes like splicing, translation, and the regulation of gene expression. numberanalytics.comnumberanalytics.com For instance, 2'-O-methylation in rRNA is critical for the proper formation and function of ribosomes, the cellular machinery for protein synthesis. numberanalytics.com In some viruses, 2'-O-methylation of their RNA genomes serves as a mechanism to evade the host's immune system. cd-genomics.com

In biotechnology , this compound is a valuable reagent for the in vitro synthesis of modified RNA molecules. The incorporation of 2'-OMe-UTP into synthetic RNA offers several advantages:

Enhanced Nuclease Resistance: The 2'-O-methyl group protects the RNA from degradation by nucleases, increasing its stability and half-life. apexbt.comcd-genomics.com This is particularly important for therapeutic applications of RNA, such as mRNA vaccines and RNA interference (RNAi) therapies.

Reduced Immunogenicity: The modification can help to reduce the innate immune response that is often triggered by the introduction of foreign RNA into cells. tcichemicals.com

Improved Hybridization Properties: The 2'-O-methylation favors an A-form helical structure, which can enhance the binding affinity and specificity of RNA to its target sequences. nih.govnih.gov

These properties have made 2'-OMe-UTP a key component in the development of RNA aptamers, which are short, single-stranded nucleic acids that can bind to a wide variety of target molecules with high affinity and specificity. trilinkbiotech.com It is also used in the synthesis of guide RNAs for CRISPR-Cas9 gene editing to improve their stability and efficiency. protocols.ioprotocols.io A recent study has also demonstrated that the enzymatic incorporation of a single 2'-O-methyluridine residue at the end of an mRNA's poly-A tail can significantly enhance its stability and protein expression. nih.gov

The table below summarizes some of the key research applications of this compound:

| Application Area | Specific Use | Key Benefit | Source |

| RNA Therapeutics | Synthesis of mRNA vaccines and RNAi therapies | Increased stability, reduced immunogenicity | apexbt.comtcichemicals.com |

| Aptamer Development | Creation of high-affinity binding molecules | Enhanced stability and binding | trilinkbiotech.com |

| CRISPR Gene Editing | Synthesis of stable guide RNAs | Improved efficiency and stability | protocols.ioprotocols.io |

| Fundamental Research | Probing RNA structure and function | Mimicking natural RNA modifications | nih.govnih.gov |

| mRNA Stability | Post-transcriptional modification of poly-A tails | Enhanced protein expression | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17N2O15P3 |

|---|---|

Molecular Weight |

498.17 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O15P3/c1-23-8-7(14)5(25-9(8)12-3-2-6(13)11-10(12)15)4-24-29(19,20)27-30(21,22)26-28(16,17)18/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |

InChI Key |

BQJWHJWAEOHVCK-ZOQUXTDFSA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origin of Product |

United States |

Biochemical and Structural Insights into 2 O Methylation in Nucleic Acids

Structural Basis of the 2'-O-Methyl Modification on the Ribose Moiety

The fundamental change brought about by 2'-O-methylation is the replacement of the hydrogen atom of the 2'-hydroxyl group on the ribose sugar with a methyl group. nih.gov This modification can occur on any of the four standard ribonucleotides. nih.gov The presence of the 2'-O-methyl group introduces a significant alteration to the local stereochemistry of the ribose moiety.

A key consequence of this modification is its influence on the sugar pucker conformation. The ribose sugar in nucleotides can adopt different puckered conformations, with the C2'-endo and C3'-endo forms being the most prevalent. The 2'-O-methyl group creates steric repulsion with neighboring atoms, particularly the 3'-phosphate and the 2-carbonyl group in pyrimidines when the ribose is in the C2'-endo conformation. nih.gov This steric hindrance biases the sugar pucker equilibrium towards the C3'-endo conformation, which is the characteristic conformation found in A-form RNA helices and stacked nucleotides. nih.govnih.gov By pre-organizing the ribose into the C3'-endo pucker, the 2'-O-methyl group reduces the entropic penalty associated with the transition from a flexible single-stranded state to a more rigid double-stranded helix. oup.com

Impact on RNA Duplex and Tertiary Structure Stability

The structural bias induced by 2'-O-methylation has significant downstream effects on the stability of RNA secondary and tertiary structures.

Enhancement of RNA:RNA Base Pair Thermodynamics

The presence of a 2'-O-methyl group on a nucleotide generally enhances the thermodynamic stability of RNA:RNA base pairs. nih.gov Each 2'-O-methylation can contribute approximately 0.2 kcal/mol to the stability of an RNA duplex. nih.govwikipedia.org This increased stability is a direct consequence of the pre-organization of the ribose into the C3'-endo conformation, which favors the helical structure of the duplex. oup.com

A study on the thermal stability of RNA duplexes demonstrated that the methylation of the 2'-OH group of uridine (B1682114) in a U14/A14 duplex increased the melting temperature (Tm) by 12°C, from 24°C to 36°C. acs.org However, the effect can be context-dependent, as 2'-O-methylation of adenosine (B11128) residues in the same study showed a negligible effect on the Tm. acs.org

Influence on RNA Folding and Tertiary Structure Disruption

While 2'-O-methylation stabilizes local duplex structures, its influence on global RNA folding and tertiary structure can be more complex. Studies have shown that 2'-O-methylation can preferentially stabilize alternative secondary structures where the modified nucleotide is in a paired, helical conformation. nih.gov This can lead to an increase in the abundance and lifetime of these alternative structures, effectively remodeling the RNA's conformational landscape. nih.gov

Conversely, the addition of a 2'-O-methyl group can also disrupt RNA tertiary structures. nih.gov The steric bulk of the methyl group can interfere with the formation of specific long-range interactions that are essential for the proper folding of complex RNA molecules.

Effects on RNA Hydrophobicity and Conformational Dynamics

The introduction of a methyl group at the 2'-position of the ribose increases the hydrophobicity of the RNA molecule. nih.gov This change in chemical character can influence how the RNA interacts with its environment, including water molecules and proteins. Molecular dynamics simulations have suggested that the methyl groups in a modified RNA duplex can alter the hydration pattern in the minor groove. researchgate.net

Furthermore, 2'-O-methylation impacts the conformational dynamics of RNA. By biasing the sugar pucker equilibrium, it reduces the conformational flexibility of the ribose moiety. nih.gov This pre-organization of the single-stranded RNA can reduce the entropy loss upon duplex formation, contributing to the thermodynamic stability of the helix. oup.com The modification can also prolong the lifetime of specific conformations in which the 2'-O-methylated nucleotide is part of a paired helix, thereby influencing the dynamic equilibrium between different structural states. nih.gov

Interactive Data Table: Impact of 2'-O-Methylation on RNA Duplex Melting Temperature (Tm)

| Duplex | Modification | Tm (°C) | ΔTm (°C) |

| U14/A14 | Unmodified | 24 | - |

| UOMe14/A14 | 2'-O-Methyl Uridine | 36 | +12 |

| U14/AOMe14 | 2'-O-Methyl Adenosine | 24 | 0 |

Data extracted from a study on the effects of 2'-O-modifications on RNA duplex stability. acs.org

Biological Roles and Functional Implications of 2 O Methylated Rnas

Occurrence and Conservation of 2'-O-Methyl Modifications in Cellular RNA Species

2'-O-methylation is not uniformly distributed across all RNA types but is instead precisely targeted to specific nucleotides within various classes of both coding and non-coding RNAs. nih.gov This modification is particularly abundant in stable non-coding RNAs such as ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). nih.gov It is also a key feature of the 5' cap structure of eukaryotic messenger RNA (mRNA) and the 3' terminus of certain small non-coding RNAs (sncRNAs). nih.govmdpi.com The conservation of many methylation sites across different species underscores their fundamental importance in cellular biology.

In transfer RNA, 2'-O-methylation occurs at specific, evolutionarily conserved positions where it is crucial for maintaining the structural integrity and proper functioning of the molecule. In E. coli, for instance, three positions are known to be 2'-O-methylated: the highly conserved guanosine at position 18 (Gm18) in the D-loop, and positions 32 and 34 in the anticodon loop. nih.gov These modifications are introduced by stand-alone protein methyltransferases. nih.gov The methylation at Gm18 is thought to interact with the T-loop, contributing to the maintenance of the correct L-shaped three-dimensional structure of tRNA. researchgate.net The level of tRNA 2'-O-methylation is not always static; studies have shown that it can be dynamically regulated in response to cellular stress, suggesting a role in adaptive responses. nih.gov

Table 1: Common 2'-O-Methylation Sites in E. coli tRNA

| Position | Modified Nucleotide | Location | Enzyme |

| 18 | Gm | D-loop | TrmH |

| 32 | Cm/Um | Anticodon Loop | TrmJ |

| 34 | Cm/cmnm⁵Um | Anticodon Loop (Wobble) | TrmL |

Data sourced from multiple studies. nih.gov

Ribosomal RNA is the most heavily 2'-O-methylated RNA species, a modification essential for ribosome biogenesis and function. nih.govpnas.org In eukaryotes, this process is primarily guided by box C/D small nucleolar RNAs (snoRNAs), which base-pair with specific sites on the pre-rRNA, directing the methyltransferase enzyme, fibrillarin, to catalyze the modification. nih.govpnas.org The number of methylated sites is substantial, with approximately 55 in budding yeast and over 100 in humans. nih.govpnas.orgbiorxiv.org

These modifications are critical for the correct folding and stabilization of rRNA structure. biorxiv.orgresearchgate.net 2'-O-methylation promotes a C3'-endo conformation of the ribose sugar, which stabilizes helical structures and protects against nucleolytic cleavage. nih.govbiorxiv.orgbiorxiv.org Functionally, rRNA methylation is vital for accurate and efficient protein synthesis. pnas.org Hypomethylation of rRNA can lead to significant defects in translational fidelity, including increased frameshifting and improper start codon selection. biorxiv.orgpnas.org Furthermore, research has revealed that the pattern of rRNA methylation can be variable, giving rise to the concept of "specialized ribosomes". pnas.orgtandfonline.com This plasticity allows cells to produce heterogeneous ribosome populations that can modulate the translation of specific mRNAs, thereby providing a mechanism for regulating gene expression at the translational level. pnas.orgresearchgate.net

Table 2: Number of Known rRNA 2'-O-Methylation Sites in Different Organisms

| Organism | Number of 2'-O-Methylation Sites |

| Saccharomyces cerevisiae (Yeast) | ~55 |

| Homo sapiens (Human) | ~110 |

Data reflects the extensive modification of rRNA in eukaryotes. nih.govpnas.org

The spliceosome, the molecular machine responsible for removing introns from pre-mRNA, relies on several small nuclear RNAs (U1, U2, U4, U5, and U6) for its assembly and catalytic activity. These snRNAs contain numerous post-transcriptional modifications, including extensive 2'-O-methylation. frontiersin.orgnih.gov In humans, there are a total of 30 known 2'-O-methylated nucleotides across the major spliceosomal snRNAs. nih.gov

These modifications are not randomly placed but are often clustered in regions of the snRNAs that are functionally critical for pre-mRNA splicing. nih.gov For example, 2'-O-methylations within U2 snRNA are required for the initial assembly of the spliceosome (complex E). nih.gov The modifications are thought to stabilize the intricate RNA-RNA and RNA-protein interactions that are necessary for the spliceosome's dynamic rearrangements during the splicing cycle. researchgate.net The methylation of most snRNAs in vertebrates is directed by small Cajal body-specific RNAs (scaRNAs), which function similarly to snoRNAs. researchgate.net Disruption of snRNA methylation can lead to changes in alternative splicing patterns, highlighting the role of these modifications in ensuring splicing fidelity. researchgate.net

Table 3: Distribution of 2'-O-Methylated Residues in Human Spliceosomal snRNAs

| snRNA | Number of 2'-O-Methylated Residues |

| U1 | 3 |

| U2 | 10 |

| U4 | 4 |

| U5 | 5 |

| U6 | 8 |

Data compiled from studies on human snRNA modifications. frontiersin.org

Unlike the stable non-coding RNAs, 2'-O-methylation in mRNA occurs in two distinct contexts: at the 5' cap and at internal positions within the transcript. nih.gov In higher eukaryotes, the initial m⁷GpppN cap structure (cap0) is further methylated on the ribose of the first and sometimes the second transcribed nucleotide to form cap1 and cap2 structures, respectively. nih.govbiorxiv.org This cap-adjacent methylation is crucial for mRNA stability, as it protects the transcript from being degraded by the quality control enzyme DXO, which targets incompletely capped RNAs. nih.govnih.gov Moreover, cap1 methylation serves as a molecular signature for the cell to distinguish its own ("self") mRNA from foreign ("non-self") RNAs, such as those from viruses, thereby preventing the activation of the innate immune response. biorxiv.orgbiorxiv.org

Several classes of small non-coding RNAs that are central to gene silencing pathways are also subject to 2'-O-methylation. This modification typically occurs at the 3'-terminal nucleotide. mdpi.com In plants, both microRNAs (miRNAs) and small-interfering RNAs (siRNAs) are methylated at their 3' ends. mdpi.com In animals, this modification is found on PIWI-interacting RNAs (piRNAs) and siRNAs. mdpi.comnih.gov

The primary function of this 3'-terminal methylation is to stabilize the small RNA molecule. nih.govresearchgate.net It protects the sncRNA from degradation by exonucleases, which can involve the addition of untemplated nucleotides (tailing) that flags the molecule for destruction. mdpi.comnih.gov By enhancing their stability, 2'-O-methylation ensures the longevity and proper function of these guide molecules in post-transcriptional gene silencing. nih.govresearchgate.netnih.gov

Contribution to Post-transcriptional Gene Expression Regulation

The collective impact of 2'-O-methylation across diverse RNA species establishes it as a major regulator of post-transcriptional gene expression. This single chemical modification influences gene regulation at multiple checkpoints:

RNA Stability and Turnover: Methylation of the mRNA 5' cap and at internal sites, as well as at the 3' end of sncRNAs, protects these molecules from enzymatic degradation, thereby controlling their half-life and the duration of their biological activity. nih.govhoustonmethodist.orgnih.gov

Pre-mRNA Splicing: The precise methylation of snRNAs is essential for the fidelity and efficiency of the spliceosome, influencing which introns are removed and how exons are joined, which can lead to different protein isoforms from a single gene. researchgate.net

Translation: 2'-O-methylation profoundly impacts protein synthesis. Modifications in rRNA are critical for ribosome stability and translational fidelity, preventing errors like frameshifting. pnas.org Methylation in tRNA ensures its correct structure for decoding, while internal mRNA methylation can directly modulate the rate of translation elongation. researchgate.netnih.gov The plasticity of rRNA methylation patterns allows for the creation of "specialized ribosomes" that can preferentially translate certain mRNAs, providing a dynamic mechanism to adapt the proteome to changing cellular conditions. pnas.orgtandfonline.com

Mechanisms of Innate Immune Evasion by 2'-O-Methylated RNA

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as foreign nucleic acids, and initiate an antiviral response. A key mechanism for discriminating between self and non-self RNA is the presence of post-transcriptional modifications on host RNA that are often absent in viral RNA. One of the most significant of these modifications is 2'-O-methylation at the 5' cap of messenger RNA (mRNA). This modification acts as a molecular signature of "self," allowing host transcripts to evade immune detection while unmodified viral RNAs are targeted for destruction. nih.govunifr.chnih.govresearchgate.net Viruses, in turn, have evolved strategies to methylate their own RNA to mimic host transcripts and subvert this immune surveillance. researchgate.netnih.gov

Modulation of RNA Recognition by Pattern Recognition Receptors (e.g., RIG-I, Toll-like Receptors)

The presence or absence of 2'-O-methylation directly influences the interaction of RNA with several key PRRs.

Retinoic Acid-Inducible Gene I (RIG-I): RIG-I is a cytoplasmic sensor that primarily recognizes viral RNAs bearing a 5'-triphosphate group. nih.gov While the presence of a 7-methylguanosine cap (Cap-0) alone does not prevent RIG-I binding, the addition of a 2'-O-methyl group to the first nucleotide (Cap-1) abrogates RIG-I signaling. nih.gov Structural studies reveal that the RIG-I protein has a specific residue, Histidine 830, which sterically clashes with the 2'-O-methyl group, thus preventing the stable binding and activation of RIG-I by host mRNA. nih.govmdpi.comportlandpress.com This mechanism is a crucial checkpoint for preventing an autoimmune response to the host's own transcripts. portlandpress.com

Melanoma Differentiation-Associated Gene 5 (MDA5): Similar to RIG-I, MDA5 is a cytoplasmic RNA sensor. Studies using coronaviruses have shown that viral mutants unable to perform 2'-O-methylation induce a significantly higher type I interferon response. nih.govunifr.ch This heightened response was found to be dependent on MDA5, indicating that MDA5 is another key receptor involved in recognizing and initiating an immune response against RNA lacking this "self" modification. nih.govnih.gov

Toll-like Receptors (TLRs): Endosomal TLRs, particularly TLR7 and TLR8 in humans, recognize single-stranded RNA. Research has demonstrated that 2'-O-methylation acts as a potent suppressor of TLR7 and TLR8 activation. mdpi.comnih.govkarger.com Mechanistically, 2'-O-methylated RNA can compete with unmodified, immunostimulatory RNA for binding to the TLR7 receptor. nih.govkarger.com However, this binding does not induce the necessary conformational change in the receptor to initiate downstream signaling. mdpi.comkarger.com In fact, 2'-O-methylated RNA appears to bind with a higher affinity than its unmodified counterpart, effectively displacing stimulatory RNA and acting as a dominant inhibitor of the immune response. nih.govkarger.com This inhibitory effect is specific to RNA-based ligands, as small molecule agonists for TLR7/8 are not affected. karger.com

| Receptor | Location | Type of RNA Recognized | Effect of 2'-O-Methylation on Recognition |

| RIG-I | Cytoplasm | Double-stranded RNA with 5'-triphosphate or Cap-0 | Abrogates binding and signaling due to steric hindrance nih.govmdpi.comportlandpress.com |

| MDA5 | Cytoplasm | Long double-stranded RNA | Lack of 2'-O-methylation leads to MDA5-dependent interferon induction nih.govnih.gov |

| TLR7/TLR8 | Endosome | Single-stranded RNA | Competitively inhibits receptor activation by preventing conformational change mdpi.comnih.govkarger.com |

Impact on Interaction with Interferon-Induced Antiviral Proteins (e.g., IFIT1) and Translational Inhibition

Beyond direct recognition by PRRs, 2'-O-methylation is critical for evading a major class of antiviral effector proteins known as the Interferon-Induced Proteins with Tetratricopeptide Repeats (IFITs).

IFIT1 (also known as ISG56) is a key interferon-stimulated gene (ISG) that selectively restricts the translation of viral RNAs. nih.govnih.gov This protein functions by directly binding to the 5' end of RNAs that lack 2'-O-methylation (Cap-0 RNAs). nih.govplos.org The binding of IFIT1 to these unmodified RNA caps physically obstructs the recruitment of the eukaryotic translation initiation factor eIF4F. pnas.org This sequestration of the RNA prevents its translation, effectively shutting down the production of viral proteins. plos.orgdiagenode.com

Host mRNAs, which are 2'-O-methylated at the first cap-proximal nucleotide (forming a Cap-1 structure), are not recognized by IFIT1 and their translation proceeds unperturbed. plos.orgpnas.org This specificity allows the cell to mount a potent antiviral response without shutting down its own protein synthesis. The importance of this mechanism is highlighted by the fact that many viruses that replicate in the cytoplasm have evolved their own 2'-O-methyltransferase enzymes to modify their RNA caps, thereby escaping IFIT1-mediated restriction. nih.govnih.gov Studies with mutant viruses deficient in this methyltransferase activity show a marked increase in sensitivity to interferon and IFIT proteins. plos.orgresearchgate.net

| Protein | Function | Interaction with Unmethylated RNA (Cap-0) | Interaction with 2'-O-Methylated RNA (Cap-1) | Consequence of Interaction |

| IFIT1 | Antiviral Effector Protein | High-affinity binding to the 5' cap nih.govplos.org | Binding is markedly reduced or prevented plos.orgpnas.org | Sequesters RNA, blocks binding of translation initiation factors, and inhibits protein synthesis plos.orgpnas.orgdiagenode.com |

Role in Cellular Differentiation of Self versus Non-Self RNA Transcripts

The mechanisms involving PRRs and IFIT proteins collectively establish 2'-O-methylation as a definitive molecular signature for the discrimination of self versus non-self RNA. nih.govnih.govresearchgate.net The host cell co-transcriptionally modifies its own mRNA in the nucleus, marking it as "self" before it is exported to the cytoplasm. This simple methyl group acts as a password, granting the RNA safe passage and access to the translational machinery while preventing it from triggering antiviral alarms.

Conversely, viral RNAs, which are often transcribed in the cytoplasm, may initially lack this modification. nih.gov This absence of 2'-O-methylation serves as a PAMP, allowing the innate immune system's sensors like RIG-I, MDA5, and TLRs to immediately recognize the RNA as foreign and initiate a type I interferon response. nih.gov Furthermore, the resulting interferon-induced IFIT1 protein acts as a direct effector, selectively targeting these unmodified viral transcripts for translational shutdown. nih.gov This two-pronged approach of sensing and effector function, both contingent on the 2'-O-methylation status of RNA, forms a robust and elegant system for maintaining self-tolerance while effectively combating viral invaders. researchgate.net

Influence on mRNA Translational Efficiency

While 2'-O-methylation at the 5' cap is crucial for immune evasion, the presence of this modification at internal positions within the coding regions of mRNA has a distinct and inhibitory effect on translation. nih.gov Research using single-molecule and bulk kinetic methods has shown that the translation of codons containing 2'-O-methylated nucleotides is severely impaired. nih.gov

Role in R-loop Formation and Stabilization in Genomic Processes

R-loops are three-stranded nucleic acid structures composed of an RNA-DNA hybrid and a displaced single-stranded DNA. While often associated with genomic instability, R-loops also play programmed physiological roles, such as in immunoglobulin class switch recombination (CSR). utexas.edutmc.edumdpi.com CSR is a crucial process for generating antibody diversity in B cells. Recent research has revealed that 2'-O-methylation plays a vital role in this process by stabilizing these specific R-loops. utexas.edutmc.edunih.gov

During CSR, R-loops formed at the immunoglobulin heavy (IgH) chain locus are modified by ribose 2'-O-methylation. utexas.edutmc.edu This modification makes the RNA strand of the R-loop resistant to degradation by enzymes like RNase H, thereby promoting the persistence and stability of the entire structure. utexas.edutmc.edu This stabilization is essential for the successful completion of CSR.

The enzyme responsible for this modification is the 2'-O-methyltransferase Fibrillarin (FBL), which is guided to the specific locus. utexas.edutmc.edunih.gov Disrupting the expression of FBL leads to impaired 2'-O-methylation, R-loop instability, and a severe defect in CSR. utexas.edutmc.edunih.gov These findings uncover a novel function for RNA methylation in protecting specific nucleic acid structures that are critical for key genomic processes.

| Process | Key Proteins Involved | Role of 2'-O-Methylation | Outcome |

| Immunoglobulin Class Switch Recombination (CSR) | Fibrillarin (FBL), Activation-Induced Deaminase (AID) | Stabilizes R-loops at the IgH locus by protecting the RNA strand from degradation utexas.edutmc.edunih.gov | Enables productive CSR and antibody diversification utexas.edutmc.edunih.gov |

Enzymatic Interactions and Incorporation Mechanisms

Polymerase Specificity and Discrimination for 2'-O-Methyluridine-5'-triphosphate during RNA Synthesis

RNA-dependent RNA polymerases (RdRps), particularly those from RNA viruses, are the primary enzymes that encounter 2'-O-methylated nucleotide analogs during genome replication. The ability of these polymerases to recognize and incorporate such analogs is a key factor in their potential as antiviral agents. The steric bulk of the 2'-O-methyl group presents a challenge for the active site of the polymerase, leading to varying degrees of discrimination against these modified substrates compared to their canonical ribonucleotide counterparts.

The efficiency of incorporation of 2'-O-methylated nucleotides varies significantly among different viral polymerases.

Hepatitis C Virus (HCV) NS5B: The RNA-dependent RNA polymerase of HCV, NS5B, demonstrates distinct nucleotide requirements for the initiation and elongation phases of RNA synthesis. nih.gov Research on 2'-O-methyl-GTP, an analog of the user-requested compound, reveals that the NS5B polymerase strongly discriminates against this analog during the de novo initiation step (approximately 150-fold relative to GTP). nih.gov However, this discrimination is significantly relaxed during the elongation phase, dropping to only about 2-fold. nih.gov This suggests that the conformational changes the polymerase undergoes when transitioning from initiation to elongation create a more permissive active site for 2'-modified nucleotides. nih.gov Consequently, the elongation phase of RNA synthesis is considered the more probable target for 2'-modified nucleotide inhibitors. nih.gov The triphosphate of 2'-O-methylcytidine has been shown to inhibit the catalytic activity of purified HCV RNA polymerase with an IC50 value of 3.8 µM. semanticscholar.org

Zika Virus (ZIKV) NS5: The ZIKV non-structural protein 5 (NS5) is a multifunctional enzyme containing both a methyltransferase (MTase) domain and an RNA-dependent RNA polymerase (RdRp) domain. nih.govgriffith.edu.au The RdRp domain is responsible for genome replication, while the MTase domain is involved in capping the viral RNA. nih.govnih.gov Studies characterizing the ZIKV polymerase have shown its ability to incorporate various nucleotide analogs. asm.org While specific data on this compound incorporation is part of a broader class of studied analogs, research indicates that 2'-C-methylated nucleosides are potent inhibitors of ZIKV replication, suggesting the polymerase can accommodate modifications at the 2' position. asm.org The development of in vitro polymerase assays has been crucial in identifying potential ZIKV inhibitors by measuring the efficiency of their incorporation and their ability to terminate the growing RNA chain. asm.org

| Viral Polymerase | Analog | Replication Phase | Discrimination (relative to natural NTP) | Reference |

|---|---|---|---|---|

| HCV NS5B | 2'-O-methyl-GTP | Initiation | ~150-fold | nih.gov |

| HCV NS5B | 2'-O-methyl-GTP | Elongation | ~2-fold | nih.gov |

Once incorporated into a nascent RNA chain, 2'-O-methylated nucleotides can act as non-obligate chain terminators. nih.gov Unlike obligate chain terminators (e.g., those lacking a 3'-hydroxyl group), 2'-O-methylated analogs possess the necessary 3'-OH group for the formation of the next phosphodiester bond. However, the presence of the 2'-O-methyl group introduces a steric hindrance that interferes with subsequent steps of the polymerase reaction cycle.

Research on the poliovirus RdRp has provided mechanistic insights into this process. After the incorporation of a 2'-C-methylated nucleotide, the polymerase can still translocate along the RNA template and bind the next incoming correct nucleotide triphosphate (NTP). nih.gov However, the steric clash caused by the 2'-methyl group prevents the active site from closing into the catalytically competent conformation required for phosphoryl transfer. nih.gov This blockage of active site closure effectively halts further nucleotide addition, leading to the termination of RNA synthesis. nih.gov This mechanism suggests that the inhibitory action is not due to a lack of the 3'-OH group but rather to the disruption of the precise conformational dynamics of the polymerase active site. nih.gov

Interaction with RNA Processing and Modifying Enzymes

The 2'-O-methyl modification not only affects RNA synthesis but also plays a crucial role in the post-transcriptional life of an RNA molecule. It serves as a protective mark, shielding the RNA from degradation by certain nucleases and influencing its interaction with enzymes involved in RNA processing, such as decapping enzymes.

A key feature conferred by 2'-O-methylation is the increased resistance of the adjacent phosphodiester bond to nuclease-mediated cleavage. nih.govmdpi.com The methyl group at the 2'-hydroxyl position sterically hinders the access of nuclease active sites to the RNA backbone. synoligo.com This property is exploited in therapeutic oligonucleotides, such as antisense and siRNA molecules, where 2'-O-methyl modifications are incorporated to enhance their stability and prolong their half-life in cellular environments. idtdna.comnih.govacs.org

The modification provides protection against a range of nucleases:

Endonucleases : Oligonucleotides containing 2'-O-methyl modifications are more resistant to single-stranded endonucleases. idtdna.com

Alkaline Hydrolysis : The 2'-O-methyl group abolishes the nucleophilic property of the 2'-oxygen atom, leading to a significantly increased resistance of the phosphodiester bond to alkaline hydrolysis. mdpi.com

This enhanced stability is a fundamental consequence of the modification and a primary reason for its prevalence in stable non-coding RNAs like ribosomal RNA (rRNA) and small nuclear RNA (snRNA). wikipedia.orgnih.gov

In eukaryotes, the 5' end of messenger RNA (mRNA) is protected by a cap structure, which can be subject to 2'-O-methylation on the first and sometimes second transcribed nucleotides (termed cap 1 and cap 2, respectively). plos.orgnih.gov This methylation status is critical for distinguishing "self" RNA from foreign or aberrant RNAs and is monitored by the cell's RNA quality control machinery, including decapping enzymes.

DXO (Decapping Exoribonuclease): The DXO enzyme is a key player in RNA quality control, targeting and degrading transcripts with aberrant or incomplete 5' ends. plos.orgnih.gov Crucially, DXO's decapping and 5'-3' exoribonuclease activities are inhibited by the presence of a 2'-O-methyl group on the first nucleotide of the RNA cap (cap 1). plos.orgnih.govbiorxiv.orgresearchgate.net DXO can hydrolyze uncapped (Gppp-RNA) and incompletely capped (m7Gppp-RNA, or cap 0) RNAs, but it spares fully capped RNAs that possess the 2'-O-methylation. plos.orgnih.govresearchgate.net Fluorescence spectroscopy assays have shown that the 2'-O-methyl group drastically reduces the binding affinity of DXO for the RNA cap. plos.orgnih.gov This protective effect establishes 2'-O-methylation as a key determinant of mRNA stability and a marker of "self" RNA, preventing its degradation by this quality control pathway. nih.govresearchgate.net

DCP2 (Decapping Enzyme 2): In contrast to DXO, the major cellular decapping enzyme DCP2 appears to be largely unaffected by the 2'-O-methylation status of the cap. nih.govbiorxiv.org Studies have shown that transcripts with cap 0, cap 1, or even cap 2 structures remain vulnerable to DCP2-mediated decapping. nih.govbiorxiv.org This indicates that different decapping enzymes have distinct specificities and that 2'-O-methylation provides selective protection against specific RNA degradation pathways.

| Enzyme | Activity on Cap 0 (Unmethylated) RNA | Activity on Cap 1 (2'-O-Methylated) RNA | Reference |

|---|---|---|---|

| DXO | Active (Decapping and Degradation) | Inhibited (Resistant to Decapping) | plos.orgnih.govresearchgate.net |

| DCP2 | Active (Decapping) | Active (Decapping) | nih.govbiorxiv.org |

Enzymatic Machinery Responsible for 2'-O-Methylation

The process of 2'-O-methylation is not random but is a highly regulated enzymatic process carried out by specific methyltransferases. These enzymes recognize specific RNA substrates and, in many cases, are guided to precise nucleotide targets by associated factors.

Fibrillarin (FBL): In the nucleolus, the 2'-O-methylation of ribosomal RNA (rRNA) is primarily catalyzed by the enzyme Fibrillarin. wikipedia.orgmdpi.comnih.gov Fibrillarin is the catalytic core of a small nucleolar ribonucleoprotein (snoRNP) complex. nih.gov The specificity of methylation is determined by box C/D small nucleolar RNAs (snoRNAs), which act as guide RNAs. mdpi.comnih.gov These snoRNAs contain sequences complementary to regions of the pre-rRNA, directing Fibrillarin to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl of the target ribose. medchemexpress.com This process is essential for proper ribosome biogenesis and function. mdpi.comnih.gov

CMTR1 (Cap-Specific mRNA (nucleoside-2'-O-)-methyltransferase 1): The 2'-O-methylation of the first nucleotide of the mRNA cap (the cap 1 structure) is performed by the enzyme CMTR1 (also known as hMTr1). uniprot.orguniprot.org CMTR1 specifically recognizes the m7GpppN-capped 5' end of pre-mRNAs and methylates the ribose of the first nucleotide. uniprot.org This modification is linked to higher levels of translation and is crucial for the mRNA to evade the innate immune response, which can otherwise be triggered by RNAs lacking this "self" modification. asm.orgasm.org CMTR1 is an interferon-stimulated gene (ISG), highlighting its role in the antiviral response by ensuring host mRNAs are properly modified and translated, while viral RNAs may be targeted. asm.orgasm.org

Other Methyltransferases: Besides Fibrillarin and CMTR1, other enzymes are responsible for 2'-O-methylation in different RNA species. For instance, TRMT44 is a putative methyltransferase predicted to methylate uridine (B1682114) at position 44 in specific tRNAs. nih.gov The diversity of these enzymes underscores the importance and specificity of 2'-O-methylation across various classes of RNA.

Identification and Characterization of 2'-O-Methyltransferases (e.g., Fibrillarin)

The key enzyme responsible for the 2'-O-methylation of ribose in RNA is Fibrillarin . nih.gov Fibrillarin is a highly conserved S-adenosyl-L-methionine (SAM)-dependent methyltransferase that is localized primarily in the nucleolus, the site of ribosome biogenesis. researchgate.netresearchgate.netnih.gov It functions as the catalytic core of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex. researchgate.netresearchgate.net

Structurally, Fibrillarin contains a conserved methyltransferase domain responsible for its enzymatic activity. oup.com This domain binds to the methyl donor, SAM, and facilitates the transfer of a methyl group to the 2'-hydroxyl group of the ribose of a target nucleotide within an RNA substrate. oup.com In addition to its catalytic domain, Fibrillarin also possesses RNA-binding regions that contribute to its interaction with the snoRNA and the target RNA. nih.gov

The enzymatic reaction catalyzed by Fibrillarin is crucial for the maturation of various RNA species, most notably ribosomal RNA (rRNA) and small nuclear RNAs (snRNAs). nih.govembopress.orgnih.gov The 2'-O-methylation conferred by Fibrillarin is thought to protect the RNA from hydrolysis and modulate RNA-protein and RNA-RNA interactions, thereby influencing the folding and assembly of functional ribonucleoprotein complexes like the ribosome. researchgate.net

Guide RNA Dependence in 2'-O-Methylation (e.g., C/D box snoRNAs)

Fibrillarin itself does not possess the sequence specificity to select the precise uridine (or other nucleotide) residues for methylation within the vast expanse of cellular RNAs. This critical targeting function is provided by a class of small nucleolar RNAs known as C/D box snoRNAs . nih.govembopress.orgnih.gov These snoRNAs are integral components of the snoRNP complex and act as guide molecules.

C/D box snoRNAs are characterized by the presence of conserved sequence motifs, the C box (consensus RUGAUGA) and the D box (consensus CUGA), located near the 5' and 3' ends of the snoRNA, respectively. researchgate.netembopress.org They may also contain internal, less conserved C' and D' boxes. researchgate.net Crucially, upstream of the D and/or D' boxes lies an "antisense" or "guide" sequence, which is a stretch of 10-21 nucleotides that is complementary to a specific sequence in the target RNA (e.g., rRNA). researchgate.netnih.gov

The mechanism of site-specific 2'-O-methylation is as follows:

The C/D box snoRNA, through its guide sequence, forms a short RNA-RNA duplex with the target RNA molecule. researchgate.net

This base pairing positions the snoRNP complex, including Fibrillarin, at a precise location on the target RNA. researchgate.net

The methylation site is invariably located at the nucleotide in the target RNA that is base-paired with the fifth nucleotide upstream from the D box (or D' box) of the snoRNA. researchgate.netresearchgate.netembopress.org

Once positioned, the catalytic activity of Fibrillarin is directed to this specific nucleotide, leading to the transfer of a methyl group from SAM to the 2'-hydroxyl of its ribose, resulting in the formation of a 2'-O-methylated nucleotide, such as 2'-O-methyluridine. oup.com

This guide RNA-dependent mechanism ensures the high precision and efficiency of RNA methylation, which is essential for the proper functioning of the cellular machinery.

Advanced Applications in Molecular Biology and Biotechnology Research

Application in In Vitro Transcription (IVT) for Synthetic RNA Production

2'-O-Methyluridine-5'-triphosphate is a key component in the in vitro transcription (IVT) process for producing synthetic RNA with enhanced features. Its incorporation into RNA molecules during synthesis leads to RNA with increased stability. apexbt.com This heightened stability makes it a valuable tool in research involving gene expression regulation, the design of RNA therapeutics, and the development of nucleic acid delivery platforms. apexbt.com

The presence of the 2'-O-methyl group makes the resulting RNA resistant to degradation by nucleases, enzymes that break down nucleic acids. apexbt.com This resistance is a significant advantage in many research applications where the longevity of the RNA molecule is crucial for obtaining reliable and reproducible results.

The synthesis of modified RNA molecules using 2'-OMe-UTP is a widespread practice in molecular biology. amerigoscientific.com This modification is found in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nucleolar RNA (snRNA). amerigoscientific.com The incorporation of 2'-O-methylated nucleotides is critical for the cellular activity of many RNAs. amerigoscientific.com

In research, 2'-O-methylated oligonucleotides are used to create chimeric oligomers with DNA for the site-directed cleavage of RNA by Ribonuclease H (RNase H). amerigoscientific.com These modified oligonucleotides form stable duplexes with complementary RNA, and the melting temperature (Tm) of these hybrids is higher than that of the corresponding DNA-RNA duplex, indicating a stronger bond. amerigoscientific.com

The inclusion of 2'-O-methyluridine is a strategy to optimize modified mRNA for better performance in research settings. nih.govresearchgate.net This modification enhances the stability and translational efficiency of the mRNA while reducing its ability to trigger an immune response. researchgate.net

The structural alteration resulting from the 2'-O-methylation stabilizes the ribose in a specific conformation (3'-endo), which promotes the formation of an A-type RNA helix. amerigoscientific.com This chemical change also alters the hydrogen-bonding properties of the ribose and makes the RNA less susceptible to breakdown by alkaline hydrolysis, nucleases, and oxidation. amerigoscientific.com

Research into Modified Messenger RNA (mRNA) Constructs

Research into modified mRNA constructs has revealed the significant impact of 2'-O-methyl modifications on the functionality of mRNA. These modifications are instrumental in developing mRNA-based tools for a variety of research applications.

The 2'-O-methylation of nucleotides within an mRNA molecule can influence the level of protein production. nih.govresearchgate.net Studies have shown that while 2'-O-methylation of the first transcribed nucleotide can increase protein production, the same modification on the second transcribed nucleotide can significantly decrease translation, depending on the cell type. researchgate.net

The overexpression of fibrillarin, an enzyme that creates 2'-O-methyl modifications, has been linked to an increase in protein translation in rapidly dividing cancer cells. oup.com Conversely, a reduction in fibrillarin and the resulting loss of these modifications on rRNA leads to ribosomes that are less efficient at translating certain mRNAs. oup.com

Table 1: Effect of 2'-O-Methylation on Protein Expression in Different Cell Lines

| Cell Line | Effect of 2'-O-Methylation at the Second Transcribed Nucleotide on Protein Production |

| HeLa | Strong decrease in protein biosynthesis |

| JAWS II | No significant influence on protein production levels |

| HEK293T | Moderate decrease in protein biosynthesis |

| This table is a representation of findings that show cell-specific effects of 2'-O-methylation on protein production. The information is based on research that investigates the impact of cap methylations on RNA-related processes. researchgate.net |

A key advantage of incorporating 2'-O-methyluridine into synthetic mRNA is the reduction of its immunogenicity. researchgate.net Unmodified single-stranded RNA can be recognized by the innate immune system through Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8, leading to an inflammatory response. researchgate.net

The 2'-O-methylation of RNA helps it to evade this immune recognition, a mechanism that is also observed in naturally occurring "self" RNAs which have these modifications to prevent an autoimmune response. researchgate.net This property is crucial for research applications where introducing RNA into cells without triggering an immune reaction is desired. protocols.io

Table 2: Impact of Nucleoside Modifications on Immune Stimulation

| Modification | Effect on TLR7/8 Activation |

| Unmodified Uridine (B1682114) | Strong Activation |

| 2'-O-Methyluridine | Abrogated/Suppressed Activation |

| Pseudouridine | Abrogated/Suppressed Activation |

| 2'-Deoxyuridine | Suppressed Activation |

| 2'-Fluorouridine | Suppressed Activation |

| This table summarizes the immunomodulatory effects of various nucleoside modifications. The data is based on studies showing that certain modifications can prevent the activation of Toll-like receptors. researchgate.net |

The 2'-O-methyl modification significantly enhances the stability of mRNA molecules. nih.gov This increased stability is primarily due to the protection it offers against degradation by nucleases. amerigoscientific.comnih.gov The methyl group at the 2' position of the ribose sterically hinders the approach of these enzymes, thereby prolonging the half-life of the RNA. nih.gov

Research has demonstrated a direct positive correlation between the presence of internal 2'-O-methylation and the stability and expression level of mRNA. nih.gov Furthermore, this modification has been linked to other mechanisms that increase RNA stability, such as the shortening of the 3' untranslated region (3' UTR). nih.gov This enhanced stability is a critical factor for many research applications, as it ensures the integrity of the mRNA for a longer duration, allowing for more accurate and consistent experimental outcomes. trilinkbiotech.com

Mechanistic Studies in RNA Vaccine Development

The incorporation of modified nucleotides, such as this compound, into messenger RNA (mRNA) therapeutics, particularly vaccines, is a critical strategy to enhance their efficacy and safety. The 2'-O-methylation of nucleotides within the mRNA sequence plays a multifaceted role in modulating the host's immune response and improving the stability and translational efficiency of the vaccine construct.

One of the primary mechanisms by which 2'-O-methylation enhances mRNA vaccine performance is by helping the synthetic mRNA evade the host's innate immune system. nih.gov Eukaryotic cells have evolved pattern recognition receptors (PRRs) to detect foreign RNA, such as that from invading viruses. trilinkbiotech.com These PRRs, including Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RLRs), can recognize unmodified single-stranded and double-stranded RNA, triggering an inflammatory cascade that can lead to translational arrest and degradation of the mRNA therapeutic. trilinkbiotech.comnih.gov

The 2'-O-methylation of the first and sometimes second nucleotide of the mRNA, creating what is known as a "Cap 1" or "Cap 2" structure, is a key feature of "self" mRNA in higher eukaryotes. nih.govtrilinkbiotech.com This modification can prevent the binding of immune sensors like IFIT1, which would otherwise inhibit translation. nih.gov By mimicking this natural modification, synthetic mRNAs can be perceived as "self" by the cellular machinery, thereby reducing the activation of these innate immune pathways. nih.govbiorxiv.org This immune evasion is crucial for maximizing protein production from the mRNA template, as it prevents the premature degradation of the transcript and avoids the general shutdown of protein synthesis that can be induced by a strong interferon response. nih.govnih.gov

The substitution of uridine with modified nucleosides like N1-methyl-pseudouridine has been shown to significantly reduce the immunogenicity of mRNA. tcichemicals.comfrontiersin.org This modification, often used in conjunction with 2'-O-methylation, further dampens the innate immune response. frontiersin.org For instance, the successful COVID-19 mRNA vaccines developed by Moderna and Pfizer-BioNTech utilize N1-methyl-pseudouridine in their mRNA sequences, which also feature a 5' Cap 1 structure. nih.govfrontiersin.org The stark difference in efficacy between these vaccines and others that used unmodified mRNA underscores the critical role of these chemical modifications in vaccine design. frontiersin.org

Beyond immune evasion, 2'-O-methylation at internal sites of the mRNA has been shown to promote mRNA stability. researchgate.net This increased stability is attributed to enhanced resistance against nuclease degradation. researchgate.netmdpi.com The methyl group at the 2'-hydroxyl position of the ribose sugar provides steric hindrance, protecting the adjacent phosphodiester bond from cleavage by nucleases. mdpi.com This prolonged half-life of the mRNA molecule within the cell allows for a greater cumulative amount of the target antigen to be produced, thereby eliciting a more robust and sustained immune response.

Furthermore, the specific placement of 2'-O-methylated nucleotides can influence the translational efficiency of the mRNA in a cell-specific manner. nih.govresearchgate.net The identity of the first nucleotide following the 5'-cap, and its modification status, can impact the level of protein production. nih.gov For example, while 2'-O-methylation of the first transcribed nucleotide can enhance protein production, the same modification on the second nucleotide can, in some cellular contexts, decrease translation. biorxiv.orgresearchgate.net This highlights the intricate and context-dependent nature of how these modifications fine-tune the biological activity of mRNA.

Antisense Oligonucleotide (ASO) and Gene Silencing Research

Design and Synthesis of 2'-O-Methyl-Modified ASOs

The design of antisense oligonucleotides (ASOs) often incorporates 2'-O-methyl modifications to enhance their therapeutic properties. A common design strategy is the "gapmer" construct. nih.govidtdna.com This design features a central block of deoxynucleotides (the "gap") that is capable of inducing RNase H-mediated cleavage of the target RNA. nih.govidtdna.com This gap is flanked on both the 5' and 3' ends by stretches of 2'-O-methyl-modified nucleotides. nih.govnih.gov This chimeric structure combines the nuclease resistance and increased binding affinity conferred by the 2'-O-methyl modifications with the RNase H-dependent degradation mechanism of the DNA gap. idtdna.comnih.gov For example, a typical gapmer might have five 2'-O-methyl modified bases at each end, with a central gap of ten DNA bases. idtdna.com

The synthesis of 2'-O-methyl-modified ASOs is typically performed using an automated DNA synthesizer. colab.ws The process utilizes phosphoramidite (B1245037) chemistry, where 2'-O-methyl phosphoramidites are used as the building blocks for the modified sections of the oligonucleotide. colab.wsgenelink.com These phosphoramidites have high coupling efficiencies, often better than those of standard RNA monomers, which contributes to higher yields of the full-length ASO product. genelink.comgenelink.com The synthesis of the necessary 2'-O-methyl uridine phosphoramidite can be achieved on a large scale. colab.ws

In addition to 2'-O-methyl modifications, other chemical alterations are often included in ASO design. Phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, are frequently used in conjunction with 2'-O-methyl modifications. nih.govnih.gov This PS modification further enhances nuclease resistance. idtdna.comnih.gov Therefore, a common ASO design involves a 2'-O-methyl modified, phosphorothioate-backbone oligonucleotide. nih.gov

The length of the ASO is another important design consideration. Fully modified 2'-O-methyl RNA antisense 25mer oligonucleotides have been effectively used in research settings. nih.gov The specific sequence of the ASO is designed to be complementary to a target mRNA sequence, allowing for specific gene silencing. nih.gov

Evaluation of ASO Binding Affinity and Specificity to Target RNA

The incorporation of 2'-O-methyl modifications into antisense oligonucleotides (ASOs) significantly enhances their binding affinity and specificity for the target RNA. This improved binding is a key factor in their increased potency.

The 2'-O-methyl modification locks the sugar moiety of the nucleotide into a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. mdpi.comsynoligo.com This pre-organization of the ASO into an RNA-like structure reduces the entropic penalty of hybridization to the target RNA, leading to a more stable duplex. The hydrogen bonding behavior of a 2'-O-methyl RNA:RNA base pair is more similar to a natural RNA:RNA pair than a DNA:RNA pair. genelink.com

This increased stability is reflected in a higher melting temperature (Tm) of the ASO:RNA duplex. nih.govgenelink.com The Tm is the temperature at which half of the duplex molecules dissociate, and a higher Tm indicates stronger binding. For each 2'-O-methyl modified residue incorporated into an ASO, the Tm of its duplex with RNA can increase by approximately 1.3°C to 1.8°C compared to an unmodified DNA ASO. genelink.com Studies have consistently shown the order of duplex stability to be: 2'-O-methyl ASO:RNA > normal DNA:RNA > phosphorothioate ASO:RNA. nih.gov

This enhanced binding affinity also contributes to improved specificity. By forming a more stable duplex with the intended target RNA, the likelihood of off-target binding to other, less complementary RNA sequences is reduced. However, it is important to note that while 2'-O-methyl modifications generally increase binding affinity, other modifications can have even greater effects. For instance, 2'-O-methoxyethyl (MOE) and locked nucleic acid (LNA) modifications can lead to even higher binding affinities. nih.gov

The evaluation of binding affinity is often performed using techniques that measure the Tm of the ASO:RNA duplex. These experiments provide quantitative data on the stability of the hybrid and allow for the comparison of different ASO designs.

Modulation of RNase H Activity by 2'-O-Methyl Modifications in ASO Design

The incorporation of 2'-O-methyl modifications in antisense oligonucleotides (ASOs) plays a crucial role in modulating the activity of RNase H, an enzyme central to the mechanism of action for many ASOs. RNase H recognizes and cleaves the RNA strand of a DNA/RNA heteroduplex, leading to the degradation of the target mRNA. nih.gov

A key aspect of ASO design is that duplexes formed between a fully 2'-O-methyl-modified ASO and a target RNA are not substrates for RNase H. nih.gov The 2'-O-methyl modification alters the sugar-phosphate backbone geometry of the ASO in such a way that the resulting ASO:RNA hybrid duplex does not adopt the specific conformation required for RNase H recognition and cleavage. nih.gov

This property is strategically utilized in the design of "gapmer" ASOs. idtdna.comnih.gov In a gapmer, a central "gap" of unmodified or phosphorothioate-modified deoxynucleotides is flanked by "wings" of 2'-O-methyl-modified nucleotides. nih.govnih.gov This design allows the ASO to bind to the target RNA with high affinity and stability due to the 2'-O-methyl wings, while the central DNA gap forms a DNA/RNA hybrid that is a substrate for RNase H. nih.govidtdna.com The enzyme then cleaves the target RNA at the site of the gap, leading to gene silencing. nih.gov

The length of the DNA gap is a critical parameter for activating RNase H. Typically, a gap of 8 to 10 consecutive DNA nucleotides is required to effectively induce RNase H-mediated cleavage. nih.gov Research has shown that ASOs with a gap of at least eight phosphorothioate nucleotides are needed to fully activate RNase H when flanked by 2'-O-methyl-modified sugars. nih.gov

Enhanced Nuclease Resistance for Improved ASO Efficacy in vitro

A significant advantage of incorporating 2'-O-methyl modifications into antisense oligonucleotides (ASOs) is the substantial increase in their resistance to degradation by nucleases. nih.govnih.govgenelink.com This enhanced stability is crucial for improving the efficacy of ASOs in vitro and in vivo, as it prolongs their half-life and allows them to reach and bind to their target RNA.

The 2'-O-methyl group provides steric hindrance that protects the phosphodiester backbone of the oligonucleotide from cleavage by both endonucleases and exonucleases. synoligo.com This modification makes the ASO less susceptible to degradation by nucleases present in serum and within cells. nih.gov

The nuclease resistance conferred by 2'-O-methyl modifications is often further enhanced by combining it with phosphorothioate (PS) linkages in the ASO backbone. nih.govgenelink.comnih.gov ASOs with both 2'-O-methyl and PS modifications exhibit a high degree of stability against nuclease degradation. nih.gov

The improved nuclease resistance of 2'-O-methyl-modified ASOs contributes directly to their increased therapeutic potential. By remaining intact for longer periods, the ASOs have a greater opportunity to hybridize with their target mRNA, leading to more effective and sustained gene silencing. This increased stability is a key feature of second-generation ASOs, which were developed to overcome the limitations of first-generation phosphorothioate oligonucleotides that had lower stability. idtdna.comnih.gov

Various studies have demonstrated the enhanced nuclease resistance of 2'-O-methyl-modified ASOs. For example, when compared to unmodified oligonucleotides, those with 2'-O-methyl modifications show significantly increased stability in the presence of serum nucleases. nih.gov This property is essential for the systemic delivery of ASOs in therapeutic applications.

RNA Interference (RNAi) Studies (siRNA and shRNA)

The 2'-O-methyl modification is a widely utilized chemical alteration in the design of small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) for RNA interference (RNAi) studies. nih.govnih.gov This modification offers several advantages, including increased nuclease resistance and the potential to modulate the activity and specificity of the RNAi machinery. genelink.comnih.gov

In the context of siRNAs, which are short, double-stranded RNA molecules that guide the cleavage of a specific target mRNA, 2'-O-methyl modifications can be incorporated into either the sense (passenger) or antisense (guide) strand. nih.govnih.gov The introduction of 2'-O-methyl groups enhances the stability of the siRNA duplex against degradation by nucleases present in biological fluids and within cells. nih.gov

The position and extent of 2'-O-methyl modification can significantly impact siRNA activity. While some early studies reported that extensive 2'-O-methylation of either or both strands could abolish RNAi activity, more recent research has identified active siRNA duplexes with fully 2'-O-methyl-modified sense strands that show comparable activity to their unmodified counterparts. nih.gov The activity of these modified siRNAs is highly dependent on their structure, with sequence and backbone composition playing secondary roles. nih.gov

Interestingly, the activity of siRNAs with fully 2'-O-methyl-modified sense strands is still dependent on the core RNAi protein, Argonaute-2 (Ago2). nih.gov This suggests that such modified siRNAs can be loaded into the RNA-induced silencing complex (RISC) and function through the established RNAi pathway. nih.gov The selective incorporation of 2'-O-methyl modifications can also be used to modulate the strand-specific loading of the siRNA into Ago2, potentially enhancing the desired gene silencing effect. nih.gov

However, the placement of 2'-O-methyl modifications requires careful consideration. For instance, a 2'-O-methyl modification at the 3' terminus of a 20-nucleotide-long guide strand can negatively impact target silencing activity for a significant number of siRNA sequences. nih.gov This negative effect may be due to impaired interaction of the modified guide strand with the PAZ domain of Ago2, which is responsible for anchoring the 3' end of the siRNA. nih.gov

In plants and some animals, 2'-O-methylation naturally occurs at the 3'-end of miRNAs and siRNAs, protecting them from degradation. mdpi.com This highlights the biological relevance of this modification in small RNA silencing pathways.

Role of 2'-O-Methylation in siRNA/shRNA Stability and Function

The introduction of a methyl group at the 2' position of uridine, in the form of this compound, into small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) is a critical strategy for enhancing their stability and modulating their function. mdpi.comwikipedia.org This modification protects the RNA molecules from degradation by nucleases, which are abundant in cellular environments. mdpi.comwikipedia.orgmdpi.com The 2'-O-methyl modification helps to maintain the A-form helical geometry of the RNA duplex, a structural feature important for siRNA activity. nih.govoup.com

Research has shown that the strategic placement of 2'-O-methyl modifications within siRNA duplexes can significantly impact their performance. While extensive modification was initially thought to abolish RNA interference (RNAi) activity, studies have demonstrated that siRNAs with fully 2'-O-methylated sense strands can retain activity comparable to their unmodified counterparts. nih.govresearchgate.net This activity is dependent on the Argonaute 2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC), indicating that these modified siRNAs still function through the canonical RNAi pathway. nih.govnih.gov

The position and extent of 2'-O-methylation are crucial factors. For instance, incorporating 2'-O-methyl modifications can influence the loading of the siRNA strands into the RISC complex and potentially reduce off-target effects. nih.gov The increased thermodynamic stability conferred by 2'-O-methylation can also be advantageous, although it may also present challenges by altering the conformational preferences of the RNA. mdpi.comoup.com Judicious placement of these modifications is key to designing siRNAs with improved stability and specificity for therapeutic and research applications. nih.gov

Table 1: Impact of 2'-O-Methylation on siRNA Properties

| Property | Effect of 2'-O-Methylation | Key Findings | Citations |

| Nuclease Resistance | Increased | Protects against degradation by cellular nucleases, prolonging the half-life of the siRNA. | mdpi.comwikipedia.orgmdpi.com |

| Duplex Stability | Increased | Stabilizes the A-form helical structure of the siRNA duplex. | nih.govoup.com |

| RNAi Activity | Dependent on placement | Fully modified sense strands can retain activity; positional effects are significant. | nih.govresearchgate.netnih.gov |

| RISC Loading | Can be influenced | Modification patterns can affect which strand is loaded into the RISC complex. | nih.gov |

| Off-Target Effects | Can be reduced | Strategic modification can minimize unintended gene silencing. | nih.gov |

Aptamer and Ribozyme Development and Selection

The use of modified nucleotides like this compound is instrumental in the development of aptamers and ribozymes with enhanced properties. noaa.govnih.gov Aptamers, which are short single-stranded DNA or RNA molecules that bind to specific targets, and ribozymes, which are RNA molecules with catalytic activity, often suffer from poor stability in biological systems when composed of natural nucleotides. noaa.govnih.gov

Utilization in SELEX for Functional Oligonucleotide Discovery

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is a cornerstone for discovering novel aptamers. noaa.govresearchgate.net Incorporating 2'-O-methylated nucleotides, such as this compound, into the initial oligonucleotide library during SELEX can directly lead to the selection of aptamers with inherent nuclease resistance. nih.govjenabioscience.com While the enzymatic incorporation of modified nucleotides can be challenging for some polymerases, the use of engineered enzymes or specific polymerase variants has enabled the successful selection of aptamers containing these modifications. nih.govdtu.dk This approach, often termed "mod-SELEX," bypasses the need for post-selection modification, streamlining the development of robust aptamers. nih.gov

Evolution of Versatile Aptamers through Modified Nucleotide Incorporation

The incorporation of 2'-O-methylated nucleotides is a key strategy for evolving aptamers with improved characteristics for therapeutic and diagnostic applications. creative-biolabs.com This modification significantly enhances nuclease resistance, a critical factor for in vivo applications where aptamers are exposed to degradative enzymes. nih.govnih.gov For example, aptamers with 2'-O-methyl modifications have shown substantially longer half-lives in serum compared to their unmodified counterparts. nih.gov

Furthermore, the introduction of 2'-O-methyl groups can influence the binding affinity and specificity of the aptamer. While some modifications can decrease affinity, systematic optimization and strategic placement can lead to aptamers with high affinity and stability. nih.gov The chemical diversity introduced by such modifications can also lead to aptamers that recognize a broader range of epitopes on a target molecule. pnas.org The development of aptamers containing two different modified nucleotides has been shown to further enhance these properties. pnas.org

Applications in Nucleic Acid Probes and Labeling Techniques

This compound is also a valuable component in the creation of nucleic acid probes and for use in various labeling techniques, primarily due to the enhanced stability and binding properties it imparts. jenabioscience.commoleculardepot.com

Preparation of RNA Probes for Hybridization Experiments

RNA probes containing 2'-O-methyl modifications exhibit superior performance in hybridization-based assays, such as in situ hybridization and Northern blotting. umassmed.edupnas.org These modified probes form more stable duplexes with target RNA molecules compared to their DNA or unmodified RNA counterparts. nih.govnih.gov This increased thermal stability allows for the use of shorter probes, which can enhance specificity and the ability to discriminate between closely related sequences. nih.gov

Moreover, 2'-O-methyl RNA probes have been shown to hybridize to their RNA targets more rapidly than DNA probes. nih.gov This kinetic advantage, combined with their resistance to degradation by RNases, makes them highly effective for detecting and quantifying RNA in complex biological samples. nih.govnih.gov

Table 2: Comparison of 2'-O-Methyl RNA Probes and Deoxyribonucleotide Probes

| Feature | 2'-O-Methyl RNA Probe | 2'-Deoxyribonucleotide Probe | Citations |

| Duplex Stability (with RNA target) | Higher | Lower | nih.govnih.gov |

| Hybridization Kinetics (with RNA target) | Faster | Slower | nih.gov |

| Nuclease Resistance | High | Low | nih.gov |

| Specificity | Can be higher due to use of shorter probes | Standard | nih.gov |

Photocrosslinking Studies (as observed with related modified nucleotides)

While direct studies on this compound in photocrosslinking are not extensively detailed, the principles observed with other modified nucleotides are relevant. Photocrosslinking is a powerful technique used to study interactions between nucleic acids and proteins. nih.gov It involves incorporating photoreactive nucleotide analogs into a DNA or RNA probe. Upon UV irradiation, these analogs form covalent bonds with molecules in close proximity, allowing for the identification of interacting partners. nih.gov

Modified nucleotides, including those with photoreactive groups, are essential for these studies. The stability conferred by modifications like 2'-O-methylation could be advantageous in preserving the integrity of the probe during the experimental procedure. The use of photoreactive analogs of modified nucleotides allows for the precise mapping of binding sites within nucleoprotein complexes. nih.gov Intrastrand photocrosslinking has also been observed with certain modified nucleotides, which is a factor to consider in probe design. researchgate.net

Research in Epitranscriptomics and RNA Modification Mapping

The field of epitranscriptomics, which investigates the role of chemical modifications on RNA molecules, has identified 2'-O-methylation (Nm) as one of the most prevalent and significant modifications. nih.gov This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar in a nucleotide and can occur on any of the four bases. nih.govmdpi.com 2'-O-methyluridine (Um) is the specific form of this modification on a uridine nucleotide. researchgate.netgenesilico.pl The mapping of these modifications across the transcriptome is crucial for understanding their regulatory functions in processes like RNA stability, translation, and immune response. nih.govcd-genomics.com

The presence of a 2'-O-methyl group confers distinct chemical properties that are exploited for mapping its location. These properties include resistance to alkaline hydrolysis and cleavage by certain enzymes, as well as the ability to create steric hindrance for enzymes like reverse transcriptase, particularly under specific reaction conditions. nih.govnih.gov While this compound is not directly used to detect existing modifications in native RNA, it is an essential reagent for the in vitro synthesis of RNA transcripts containing 2'-O-methyluridine at specific locations. These synthetic RNAs are invaluable as controls for validating the accuracy and sensitivity of mapping techniques and for conducting functional studies on the impact of specific modifications. oup.comtrilinkbiotech.com

Advancements in high-throughput sequencing have led to the development of several methods for the transcriptome-wide mapping of Nm sites at single-nucleotide resolution.

High-Throughput Mapping Methods for 2'-O-Methylation

| Method Name | Principle | Key Research Findings/Applications |

| RiboMeth-seq | Exploits the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis. nih.gov Sites of modification are identified as gaps in sequencing coverage. nih.gov | Successfully used to map Nm sites in abundant RNAs such as rRNA, tRNA, and snRNAs. nih.gov |

| 2OMe-seq | Based on the specific pausing of reverse transcriptase one nucleotide downstream of a 2'-O-methylated site under limiting deoxynucleotide triphosphate (dNTP) concentrations. oup.com | Enabled the discovery of 12 previously unannotated 2'-OMe sites in human and mouse ribosomal RNAs and allowed for the assessment of variations in methylation levels following the knockdown of the methyltransferase Fibrillarin. oup.com |

| Nm-seq / RibOxi-seq | Utilizes the resistance of the 2'-O-methylated ribose to periodate (B1199274) oxidation. nih.govnih.gov Unmodified nucleotides are oxidized and removed, enriching the library for fragments containing Nm sites. cd-genomics.com | Nm-seq identified over 7,000 potential Nm sites in various non-ribosomal RNA species from human cells, suggesting a widespread presence of this modification. nih.gov |

| RNase H-based Cleavage | Relies on the resistance of a 2'-O-methylated site to cleavage by RNase H when the RNA is hybridized to a specific chimeric DNA-RNA oligonucleotide. nih.govresearchgate.net | This highly sensitive method allowed for the identification of previously undetected methylated nucleotides in ribosomal RNA, such as A394 in Xenopus 28S rRNA, and demonstrated that methylation at these sites was not essential for rRNA transport. researchgate.net |

Methodologies for Synthesis and Analytical Characterization in Research

Chemical Synthesis of 2'-O-Methyluridine-5'-triphosphate and its Derivatives

The synthesis of this compound is a multi-step process that begins with the preparation of the 2'-O-methylated nucleoside, followed by phosphorylation to yield the active triphosphate form.

The synthesis of 2'-O-methyluridine can be approached through various routes. One common strategy involves the regioselective methylation of the 2'-hydroxyl group of a suitably protected uridine (B1682114) precursor. acs.orgchemicalbook.com Another method starts from a different sugar, such as L-arabinose, which is first condensed with cyanamide (B42294) to form an aminooxazoline intermediate. nih.govacs.org This intermediate is then cyclized to create an anhydro-l-uridine, which facilitates the specific introduction of the methyl group at the 2' position. For instance, reacting O2,2′-anhydro-l-uridine with magnesium and iodine in methanol (B129727) under reflux yields 2′-O-Methyl-l-uridine. nih.gov The synthesis of the corresponding phosphoramidites, necessary for oligonucleotide synthesis, is also a critical step. glenresearch.com

Derivatives of 2'-O-methyluridine can also be synthesized. For example, 2′-O-methyl-5-iodo-l-uridine can be prepared by reacting 2'-O-methyl-l-uridine with iodine and sodium nitrite. acs.org The synthesis of pyrimidine (B1678525) monomers like 2'-O-methyluridine is generally considered less complex than that of their purine (B94841) counterparts. glenresearch.com

Once the 2'-O-methyluridine nucleoside is obtained, it must be converted to its 5'-triphosphate form to be used in enzymatic reactions. This phosphorylation is typically achieved through chemical methods. While various procedures exist, an improved method involves activating the nucleoside monophosphate with trifluoroacetic anhydride (B1165640) and N-methylimidazole, which then efficiently couples with diphosphonates to form the triphosphate analogue in high yield. nih.gov This approach avoids the need for extensive drying or specific salt forms of the starting nucleoside monophosphate. nih.gov The final product, this compound, is often supplied as a trisodium (B8492382) salt for research applications.

Table 1: Overview of a Synthetic Route for 2'-O-Methyl/2'-O-MOE-L-Nucleoside Derivatives

| Starting Material | Key Intermediate | Reaction | Product | Reference |

|---|---|---|---|---|

| L-Arabinose | Aminooxazoline | Condensation with cyanamide | Anhydro-l-uridine | nih.govacs.org |

| Anhydro-l-uridine | - | Reaction with magnesium and iodine in methanol | 2′-O-Methyl-l-uridine | nih.gov |

| 2'-O-methyluridine | Nucleoside Monophosphate | Phosphorylation (e.g., with trifluoroacetic anhydride and N-methylimidazole) | This compound | nih.gov |

Methodologies for Incorporating this compound into RNA and Oligonucleotides

The placement of 2'-O-methyluridine into RNA strands is crucial for studying its effects. This can be accomplished through two primary strategies: solid-phase chemical synthesis and enzymatic incorporation.

Chemical Synthesis: The most common method for creating custom oligonucleotides with site-specific modifications is solid-phase synthesis using phosphoramidite (B1245037) chemistry. For this, 2'-O-methyluridine is first converted into a 2'-O-methyluridine phosphoramidite monomer. glenresearch.comnih.gov These monomers can then be used in automated DNA/RNA synthesizers to build an oligonucleotide sequence with 2'-O-methylated residues at any desired position. The synthesis of oligonucleotides composed entirely of 2'-O-methyl-ribonucleotides proceeds similarly to standard RNA synthesis, often with a coupling time of around 15 minutes. glenresearch.com A significant advantage of this method is that the 2'-O-methyl groups are stable during the deprotection steps used in standard DNA synthesis protocols. glenresearch.com